4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine
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Overview
Description
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is a heterocyclic compound that features a seven-membered ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cycloheptanone and thiophene derivatives, followed by amination reactions to introduce the methanamine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents employed .
Scientific Research Applications
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine
- 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carbonitrile
Uniqueness
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Biological Activity
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is a compound belonging to the cycloheptathiophene class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C10H11NS, with a molecular weight of approximately 177.27 g/mol. Its structure features a cycloheptathiophene ring fused with an amine group, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of cyclohepta[b]thiophene derivatives. Notably, a compound identified as compound 17 , closely related to this compound, demonstrated significant antiproliferative activity across various cancer cell lines.
Key Findings:
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including A549 (lung cancer), OVACAR-4 (ovarian cancer), CAKI-1 (renal cancer), and T47D (breast cancer).
- GI50 Values : Compound 17 exhibited submicromolar GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 0.69 μM , indicating potent activity compared to standard treatments like nocodazole .
Cell Line | GI50 (μM) | Comparison with Nocodazole (μM) |
---|---|---|
A549 | 0.362 | 81.283 |
OVACAR-4 | 2.01 | 22.28 |
CAKI-1 | 0.69 | 1.11 |
T47D | 0.362 | 81.283 |
The anticancer mechanism of these compounds appears to involve:
- Cell Cycle Arrest : Induction of G2/M phase arrest in A549 cells was observed.
- Apoptosis Induction : Early apoptosis was confirmed through activation of caspases 3, 8, and 9.
- Inhibition of Tubulin Polymerization : This mechanism is similar to that of known antimitotic agents .
In Vivo Studies
In vivo efficacy was also assessed using a CT26 murine model where treatment with compound 17 resulted in significant tumor growth reduction compared to untreated controls. This suggests that the compound not only exhibits in vitro potency but also translates into effective therapeutic outcomes in vivo .
Safety Profile
The safety profile of compound 17 was evaluated through lethal concentration (LC50) tests across various cell lines. The results indicated minimal cytotoxicity with LC50 values greater than 70 μM , suggesting a favorable therapeutic index for further development as an anticancer agent .
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylmethanamine |
InChI |
InChI=1S/C10H15NS/c11-7-9-6-8-4-2-1-3-5-10(8)12-9/h6H,1-5,7,11H2 |
InChI Key |
VWJIEAGHFCHGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)CN |
Origin of Product |
United States |
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